molecular formula C9H6BrFO2 B3145487 4-Bromo-2-fluorocinnamic acid CAS No. 575469-65-7

4-Bromo-2-fluorocinnamic acid

Cat. No. B3145487
CAS RN: 575469-65-7
M. Wt: 245.04 g/mol
InChI Key: SVJGKQYKYNDYMU-DUXPYHPUSA-N
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Description

4-Bromo-2-fluorocinnamic acid is a chemical compound with the molecular formula C9H6BrFO2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorocinnamic acid consists of a cinnamic acid backbone with bromine and fluorine substituents on the phenyl ring . The molecular weight is 245.045 g/mol .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorocinnamic acid is a solid substance . It has a melting point of 216-222 °C . It is insoluble in water .

Scientific Research Applications

Bioaugmentation and Biotransformation

4-Bromo-2-fluorocinnamic acid is relevant in the context of bioaugmentation for treating shock loads of related compounds, such as 4-fluorocinnamic acid, in biological systems. Studies demonstrate that bacterial strains can degrade these compounds effectively. For instance, a rotating biological contactor (RBC) was used to treat shock loadings of 4-fluorocinnamic acid, with the introduction of a degrading bacterium improving the system's efficiency (Amorim et al., 2013). Additionally, the biotransformation of 4-fluorocinnamic acid using non-acclimated industrial activated sludge highlighted the compound's transformation into 4-fluorobenzoic acid, providing insights into its metabolic pathway (Freitas dos Santos et al., 2004).

Synthesis and Characterization

In the field of organic synthesis, 4-Bromo-2-fluorocinnamic acid and its derivatives are significant. A method involving the esterification of 4-fluorocinnamic acid was developed to synthesize methyl 4-fluorocinnamate, a compound used in asymmetric dihydroxylation and aminohydroxylation (Si, 2004). Moreover, the isolation of a bacterial strain capable of degrading 4-fluorocinnamic acid at high concentrations was achieved, highlighting the microbial potential in handling these compounds (Ma Yu, 2013).

Biodegradation Studies

Biodegradation studies of 4-fluorocinnamic acid and its derivatives reveal their environmental fate and the effectiveness of bioremediation strategies. Techniques like membrane inlet mass spectrometry have been employed to monitor the biodegradation of these compounds, providing an alternative to traditional chromatographic methods (Creaser et al., 2002). Another study demonstrated the complete biodegradation of 4-fluorocinnamic acid by a consortium of bacterial strains, emphasizing the potential of microbial communities in environmental cleanup (Hasan et al., 2010).

Mineralization and Degradation

The mineralization and degradation of 4-fluorocinnamic acid by specific bacterial strains have been extensively studied. A Rhodococcus strain was found to be capable of mineralizing 4-fluorocinnamic acid as the sole carbon source, showcasing the diverse metabolic capabilities of bacterial species (Amorim et al., 2013).

Chemical Synthesis Applications

4-Bromo-2-fluorocinnamic acid and related compounds have applications in the synthesis of various organic molecules. For example, the stereoconvergent formylation of β-bromo-β-fluorostyrenes was reported, providing access to α-fluorocinnamic aldehydes and alcohols, important intermediates in organic synthesis (Zemmouri et al., 2011).

Safety and Hazards

4-Bromo-2-fluorocinnamic acid can cause eye, skin, and respiratory tract irritation . It is recommended to use adequate ventilation, personal protective equipment, and face protection when handling this chemical . In case of contact, it is advised to immediately flush the eyes or skin with plenty of water .

properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGKQYKYNDYMU-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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